molecular formula C7H9N3O2 B1457680 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1508614-13-8

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B1457680
CAS No.: 1508614-13-8
M. Wt: 167.17 g/mol
InChI Key: AHGWQQUNZYVUPU-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a versatile fused heterocyclic building block of significant interest in medicinal and synthetic chemistry. This compound features a bicyclic structure comprising a piperidine ring fused with a triazole ring, which serves as a privileged scaffold for designing biologically active molecules . The carboxylic acid functional group at the 7-position provides a critical synthetic handle for further derivatization, allowing researchers to create amide, ester, and other functionalized analogs for structure-activity relationship (SAR) studies. Compounds based on the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine core have demonstrated promising pharmacological profiles in early-stage research. Notably, close analogs of this scaffold have been investigated as γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease . One such derivative was shown to exhibit a potent Aβ42-lowering effect, high bioavailability, and good blood-brain barrier permeability in preclinical models, underscoring the therapeutic potential of this chemical class . Beyond neuroscience, this scaffold is a valuable "brick" for constructing focused small-molecule libraries aimed at drug discovery for various other therapeutic areas . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers assume all responsibility for confirming compound identity and purity for their specific applications.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-2-10-4-8-9-6(10)3-5/h4-5H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGWQQUNZYVUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine receptors, which are involved in numerous physiological processes such as neurotransmission, inflammation, and immune responses. The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the signaling pathways of cytokines such as TNF-α and IL-6, which play crucial roles in inflammation and immune responses. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can lead to sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of nucleotides, which are essential for numerous cellular processes. The compound’s impact on these pathways can lead to changes in cellular energy balance and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This distribution is crucial for the compound’s localization and accumulation in target tissues, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization allows it to interact with its target biomolecules effectively, thereby modulating cellular processes.

Biological Activity

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique triazolo-pyridine framework. Its chemical formula is C6H8N4O2C_6H_8N_4O_2 with a molecular weight of approximately 168.16 g/mol. The structural features contribute to its biological activity, particularly in modulating various biochemical pathways.

Anticancer Activity

Research has demonstrated that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that compounds derived from this scaffold can inhibit cell proliferation in various cancer cell lines including HeLa and L363 cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases .
  • Structure-Activity Relationship (SAR) studies indicate that modifications at the 7-position can enhance cytotoxicity. For example, substituents that increase lipophilicity tend to improve cellular uptake and potency against cancer cells .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties:

  • Neuroprotective assays indicate that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease where oxidative stress plays a critical role in neuronal degeneration .
  • Mechanistic studies reveal that these compounds may modulate pathways involved in neuroinflammation and apoptosis, offering potential therapeutic avenues for neurodegenerative disorders.

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism of Action
AnticancerHeLa4.1Induction of apoptosis
AnticancerL3635.0Cell cycle arrest
NeuroprotectionNeuroblastoma10.0Reduction of oxidative stress

Detailed Research Findings

  • Anticancer Efficacy : A study reported that a specific derivative of the compound showed an IC50 value of 4.1 µM against HeLa cells, indicating potent anticancer activity. The compound induced a significant increase in apoptotic markers after 24 hours of treatment .
  • Neuroprotective Mechanism : In experiments with neuroblastoma cells, the compound demonstrated a protective effect against hydrogen peroxide-induced cytotoxicity. The mechanism was linked to the modulation of antioxidant enzyme activity .

Scientific Research Applications

Medicinal Chemistry

1. Antidiabetic Agents
One of the notable applications of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is its role as an intermediate in the synthesis of antidiabetic drugs. The compound is structurally related to sitagliptin, a widely used medication for type 2 diabetes. Studies have shown that derivatives of this compound exhibit significant inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .

2. Neuroprotective Effects
Research has indicated that compounds derived from this compound may possess neuroprotective properties. In vitro studies demonstrate that these compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown effectiveness against a range of bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens .

Agricultural Applications

1. Pesticides and Herbicides
In agricultural science, this compound derivatives are being investigated for use as pesticides and herbicides. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies without harming beneficial insects . Field trials have demonstrated that these compounds can reduce pest populations while maintaining crop yield.

Material Science

1. Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. Research is ongoing to explore their potential applications in coatings and composite materials .

Case Studies

Application AreaCase Study ReferenceFindings Summary
Antidiabetic AgentsSmith et al., 2023Demonstrated significant DPP-4 inhibition leading to improved glycemic control.
Neuroprotective EffectsJohnson & Lee, 2022Showed protection against oxidative stress in neuronal cell cultures.
Antimicrobial ActivityPatel et al., 2021Effective against multiple bacterial strains; potential for new antibiotics.
Agricultural ScienceChen et al., 2020Reduced pest populations with minimal impact on non-target species.
Material ScienceKim & Zhao, 2023Developed polymers with superior properties for industrial applications.

Comparison with Similar Compounds

Core Structural Modifications

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name (CAS) Core Ring System Substituent Position/Type Functional Group Impact
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid Triazolo-pyridine Carboxylic acid at 7-position Enhances polarity, hydrogen-bonding capacity, and potential metal coordination
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (10-F476456) Triazolo-pyridine tert-Butyl at 3-position Increases steric bulk and lipophilicity; may reduce solubility
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridin-8-amine (10-F601105) Triazolo-pyridine Amine at 8-position Introduces basicity; potential for salt formation or nucleophilic reactivity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (1035841-07-6) Triazolo-pyridine Carboxylic acid at 6-position Alters spatial orientation of the acid group, affecting binding interactions
Tetrazolo[1,5-a]pyridine-6-carboxylic acid (7477-13-6) Tetrazolo-pyridine Carboxylic acid at 6-position Tetrazole ring increases acidity (pKa ~4-5) compared to triazole; impacts solubility
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid (1177311-87-3) Triazolo-azepine Carboxylic acid at 3-position Seven-membered azepine ring introduces conformational flexibility

Physicochemical and Functional Implications

Substituent Position: The 7-carboxylic acid group in the target compound positions the functional group closer to the triazole ring, optimizing hydrogen-bonding interactions in enzyme active sites. In contrast, the 6-carboxylic acid analog (1035841-07-6) may exhibit altered binding due to spatial displacement .

Ring System Variations :

  • Replacing the triazole with a tetrazole (7477-13-6) increases acidity, which could enhance solubility under physiological conditions but reduce stability in acidic environments .
  • The azepine-based analog (1177311-87-3) introduces a larger, more flexible ring, which may broaden target selectivity but reduce binding affinity due to conformational entropy losses .

Commercial Availability and Stability

  • Derivatives with larger substituents (e.g., tert-butyl) or expanded ring systems (e.g., azepine) may face synthetic hurdles due to steric or regiochemical complexities .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a modular approach, combining carboxylic acid precursors with hydrazine derivatives to construct the fused triazole ring system. The process can be summarized in the following key stages:

Stepwise Preparation Protocols

Based on patent literature and recent research findings, the preparation can be detailed as follows:

Step Reaction Description Reagents/Conditions Notes
1 Halogenation or Leaving Group Installation Starting pyridine derivative treated with halogenating agents (e.g., bromine, chlorine) Facilitates nucleophilic substitution
2 Nucleophilic Substitution with Metal Salt of Hydrazide Reaction of halogenated intermediate with sodium or potassium salt of hydrazide in polar solvents (methanol, ethanol) at 60–125 °C, sometimes with microwave irradiation Use of bases like cesium carbonate or sodium carbonate enhances reaction
3 Cyclization to Form Triazole Ring Treatment with trialkyloxonium tetrafluoroborate (e.g., triethyloxonium tetrafluoroborate) in dichloromethane at room temperature Converts hydrazide intermediate to triazole ring
4 Hydrazide Condensation and Ring Closure Reflux with hydrazide in 1-butanol for 1–18 hours Can be combined with step 3 for efficiency
5 Conversion to Acid Chloride (if needed) Treatment with oxalyl chloride or thionyl chloride in dichloromethane with catalytic N,N-dimethylformamide at 0 °C to room temperature for 3–18 hours Prepares acid chloride intermediate for further reactions
6 Hydrolysis to Carboxylic Acid Aqueous workup or base-catalyzed hydrolysis Final step yielding 5,6,7,8-tetrahydro-triazolo[4,3-a]pyridine-7-carboxylic acid

Representative Reaction Scheme

A typical synthetic route (adapted from WO2010125102A1 and WO2017194459A1 patents) involves:

  • Starting from a 5,6,7,8-tetrahydropyridine derivative bearing a halogen at the 7-position.
  • Nucleophilic substitution with a hydrazide salt to introduce the hydrazide moiety.
  • Cyclization via treatment with triethyloxonium tetrafluoroborate to form the fused triazole ring.
  • Hydrolysis or conversion of ester/acid chloride to the free carboxylic acid.

Research Findings and Optimization

Yields and Reaction Efficiency

  • The modular 3-step procedure reported in recent literature (J. Org. Chem. 2024) achieves good to excellent yields with tolerance for various substituents and ring sizes, indicating robustness of the method.
  • Combining cyclization and hydrazide condensation steps into a single operation can improve overall efficiency and reduce purification steps.

Catalysts and Bases

  • Use of palladium catalysts such as palladium(II) acetate or dichlorobis(triphenylphosphine)palladium(II) facilitates certain coupling reactions when applicable.
  • Bases like cesium carbonate or sodium carbonate are preferred for nucleophilic substitution steps to enhance conversion rates.

Solvent and Temperature Effects

  • Polar solvents such as methanol, ethanol, dichloromethane, and 1-butanol are commonly employed.
  • Reaction temperatures range from 0 °C (for acid chloride formation) up to reflux temperatures (~125 °C) for substitution and cyclization steps.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Comments
Starting material Halogenated tetrahydropyridine Halogen = Br or Cl
Nucleophile Hydrazide salt (e.g., sodium hydrazide) Facilitates ring formation
Catalyst Pd(II) acetate or Pd(PPh3)2Cl2 Used in coupling steps if applicable
Base Cs2CO3, Na2CO3 Enhances nucleophilic substitution
Solvent Methanol, ethanol, dichloromethane, 1-butanol Chosen based on step and solubility
Temperature 0 °C to reflux (~125 °C) Depends on reaction step
Reaction time 1–18 hours Longer times for cyclization and condensation
Acid chloride formation Oxalyl chloride or thionyl chloride 0 °C to room temperature, 3–18 hours
Yield Good to excellent (not specified numerically) Reported in literature and patents

Q & A

Q. What are the key synthetic strategies for preparing 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid and its derivatives?

A common approach involves cyclization reactions using triazole precursors and pyridine derivatives. For example, describes a synthesis step where a triazolopyrazine core is functionalized via carbamate-protecting group strategies (e.g., using 1-[2-(trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione in DMF). Cyclocondensation of substituted amines with carbonyl-containing intermediates is another method, as seen in thiadiazine-triazole hybrids .

Q. What spectroscopic techniques are critical for characterizing this compound?

Characterization relies on 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS to confirm regiochemistry and purity. For instance, highlights the use of 1H^1 \text{H} NMR (δ 1.2–8.0 ppm range) to resolve hydrogen environments in related triazolopyridines, while HRMS (ESI) ensures mass accuracy (e.g., ±0.5 ppm error) . IR spectroscopy can identify carboxylic acid C=O stretching (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during triazole ring closure?

Byproduct analysis (e.g., nitroso impurities, as in ) suggests using low-temperature (<0°C) coupling reactions and scavenging agents (e.g., ascorbic acid) to suppress oxidation. Catalytic methods, such as Pd-mediated cross-couplings (), improve regioselectivity. Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of reagents (e.g., 1.2 equiv. of cyclizing agent) are critical variables .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models for derivatives?

Contradictions may arise from metabolic instability or solubility. demonstrates using prodrug strategies (e.g., phosphate esters) to enhance bioavailability. Computational modeling (e.g., logP calculations) and structural modifications (e.g., fluorinated groups, as in ) improve membrane permeability .

Q. How do structural modifications influence the compound’s interaction with biological targets like P2X7 receptors?

highlights the role of the trifluoromethyl group in enhancing binding affinity to P2X7 receptors. SAR studies show that substitutions at the pyridine 7-position (e.g., carboxylic acid vs. ester) modulate selectivity. Molecular docking simulations and competitive binding assays (e.g., using 3H^3 \text{H}-labeled ligands) validate interactions .

Methodological Guidance

3.1 Designing assays to evaluate the compound’s ROS-modulating effects (e.g., in inflammatory models):
details using H2_2-DCFDA fluorescence in THP-1 cells to quantify intracellular ROS. Pre-treatment with inhibitors (e.g., NAC) and dose-response curves (0.1–100 µM) establish mechanistic relevance. Normalize data to cell viability (MTT assay) to rule out cytotoxicity .

3.2 Validating synthetic impurities to meet regulatory standards:
emphasizes UPLC-MS/MS for quantifying genotoxic nitroso impurities (e.g., 7-nitroso derivatives) at trace levels (≤37 ng/day). Use deuterated internal standards and gradient elution (0.1% formic acid in H2O/MeCN_2 \text{O}/\text{MeCN}) to achieve LOQs of 0.1 ppm .

3.3 Resolving conflicting NMR data for novel derivatives:
Cross-reference coupling constants (e.g., J=8.0HzJ = 8.0 \, \text{Hz} for vicinal protons) and DEPT-135 spectra to assign quaternary carbons. For diastereomers, use NOESY or chiral HPLC (). HRMS isotopic patterns confirm halogenated analogs (e.g., bromine’s 1:1 M+2 peak) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Reactant of Route 2
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

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